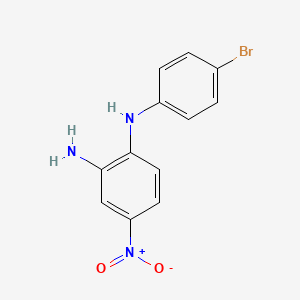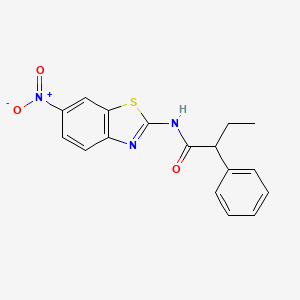
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide
Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a phenylbutanamide moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide typically involves the following steps:
Nitration of Benzothiazole: The starting material, 1,3-benzothiazole, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6th position.
Formation of Benzothiazole Amine: The nitrobenzothiazole is then reduced to form 6-amino-1,3-benzothiazole.
Acylation: The 6-amino-1,3-benzothiazole is acylated with 2-phenylbutanoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by acylation under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The phenylbutanamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-amino-1,3-benzothiazol-2-yl)-2-phenylbutanamide.
Substitution: Various substituted benzothiazole derivatives.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Benzothiazole derivatives are used in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and resulting in pharmacological effects.
Comparison with Similar Compounds
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide can be compared with other benzothiazole derivatives such as:
6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide: Similar structure but with an acrylamide moiety.
N-(6-nitro-1,3-benzothiazol-2-yl)-3-(phenylthio)propanamide: Contains a phenylthio group instead of a phenylbutanamide moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylbutanamide moiety, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-2-13(11-6-4-3-5-7-11)16(21)19-17-18-14-9-8-12(20(22)23)10-15(14)24-17/h3-10,13H,2H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXDNFXMAGVNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


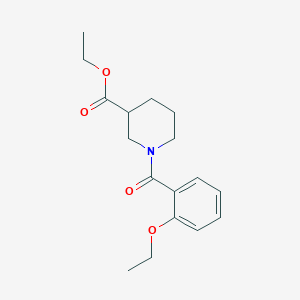
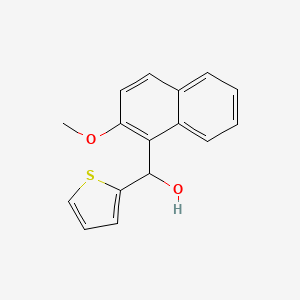
![N-[1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]ethyl]acetamide](/img/structure/B3953573.png)
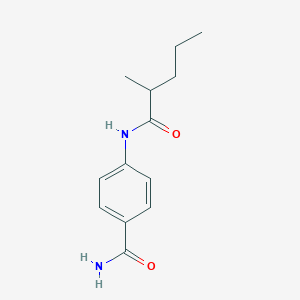
![4-[9-METHOXY-5-(3-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER](/img/structure/B3953588.png)
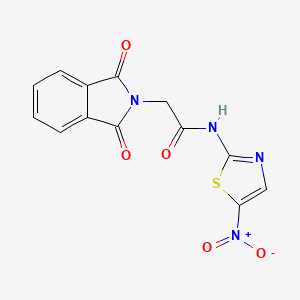

![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953616.png)
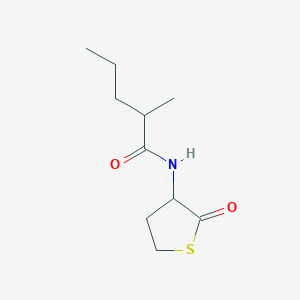
![8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3953638.png)
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3953647.png)
![5-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3953652.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B3953655.png)
